1,3-Oxazinane-2-thione

Thermochemistry Heterocyclic chemistry Computational chemistry

1,3-Oxazinane-2-thione (CAS 17374-18-4), systematically named tetrahydro-2H-1,3-oxazine-2-thione, is a six-membered saturated heterocycle bearing oxygen at position 1, nitrogen at position 3, and a thiocarbonyl (C=S) group at position 2, with molecular formula C₄H₇NOS and a molecular weight of 117.17 g·mol⁻¹. This cyclic thiocarbamate scaffold is structurally distinguished from its five-membered homolog 1,3-oxazolidine-2-thione (CAS 5840-81-3) and its sulfur-in-ring analog 1,3-thiazinane-2-thione (CAS 5554-48-3), giving rise to quantifiable differences in thermochemical stability, phase-change energetics, nucleophilic reactivity in asymmetric catalysis, and pharmacological behavior of its derivatives.

Molecular Formula C4H7NOS
Molecular Weight 117.17
CAS No. 17374-18-4
Cat. No. B2476238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxazinane-2-thione
CAS17374-18-4
Molecular FormulaC4H7NOS
Molecular Weight117.17
Structural Identifiers
SMILESC1CNC(=S)OC1
InChIInChI=1S/C4H7NOS/c7-4-5-2-1-3-6-4/h1-3H2,(H,5,7)
InChIKeyOCWDJXKSTXCEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxazinane-2-thione (CAS 17374-18-4): Core Thermochemical, Structural, and Functional Differentiation for Procurement


1,3-Oxazinane-2-thione (CAS 17374-18-4), systematically named tetrahydro-2H-1,3-oxazine-2-thione, is a six-membered saturated heterocycle bearing oxygen at position 1, nitrogen at position 3, and a thiocarbonyl (C=S) group at position 2, with molecular formula C₄H₇NOS and a molecular weight of 117.17 g·mol⁻¹ [1]. This cyclic thiocarbamate scaffold is structurally distinguished from its five-membered homolog 1,3-oxazolidine-2-thione (CAS 5840-81-3) and its sulfur-in-ring analog 1,3-thiazinane-2-thione (CAS 5554-48-3), giving rise to quantifiable differences in thermochemical stability, phase-change energetics, nucleophilic reactivity in asymmetric catalysis, and pharmacological behavior of its derivatives [2][3].

Why 1,3-Oxazinane-2-thione Cannot Be Interchanged with 1,3-Oxazolidine-2-thione or 1,3-Thiazinane-2-thione


Ring size (six-membered vs. five-membered) and the identity of the endocyclic heteroatom (O vs. S) are not inert structural variations in cyclic thiocarbamates; they control fundamental thermodynamic, kinetic, and stereochemical outcomes. The six-membered 1,3-oxazinane-2-thione ring exhibits a gas-phase enthalpy of formation that is approximately 31.6 kJ·mol⁻¹ more exothermic than its 1,3-thiazine-2-thione counterpart, translating to measurably greater thermodynamic stability [1]. In asymmetric aldol reactions, N-acyl-1,3-oxazinane-2-thiones are more nucleophilic than their five-membered oxazolidine-2-thione analogs and impart superior syn diastereoselectivity owing to the endocyclic oxygen atom [2]. Substituting the 2-thiocarbonyl with a 2-carbonyl (1,3-oxazinane-2-one) completely reverses pharmacological functional activity from agonism to antagonism at the progesterone receptor in benzoxazine series [3]. These are not interchangeable building blocks; the quantitative evidence below establishes the differentiating parameters that directly govern synthetic performance and biological readout.

1,3-Oxazinane-2-thione: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Gas-Phase Enthalpy of Formation: 31.6 kJ·mol⁻¹ Greater Thermodynamic Stability than 1,3-Thiazine-2-thione

The standard molar gas-phase enthalpy of formation (ΔfH°gas) of 1,3-oxazinane-2-thione was determined experimentally by combined rotary bomb combustion calorimetry and Knudsen effusion sublimation measurements as −(104.0 ± 5.5) kJ·mol⁻¹ at T = 298 K [1]. In the same study, the G3 composite method was used to compute ΔfH°gas for the direct structural analog 1,3-thiazine-2-thione (sulfur replacing the ring oxygen), yielding a value of −72.4 kJ·mol⁻¹ [1]. The oxazinane-2-thione scaffold is thus ~31.6 kJ·mol⁻¹ more exothermic in formation, indicating substantially greater thermodynamic stability attributable to the endocyclic oxygen atom.

Thermochemistry Heterocyclic chemistry Computational chemistry

Enthalpy and Temperature of Fusion: +16% Higher ΔfusH and ~30 K Higher Melting Point versus 1,3-Oxazolidine-2-thione

Differential scanning calorimetry (DSC) measurements yielded an enthalpy of fusion (ΔfusH) of 18.4 kJ·mol⁻¹ at a melting temperature of 400.2 K for 1,3-oxazinane-2-thione [1]. Under identical DSC methodology in the same interlaboratory study, the five-membered ring homolog 1,3-oxazolidine-2-thione exhibited a ΔfusH of 15.9 kJ·mol⁻¹ at 370 K [2]. The six-membered oxazinane ring thus requires 15.7% more energy to undergo the solid-to-liquid phase transition and melts approximately 30 K higher than its five-membered counterpart.

Thermophysical properties Differential scanning calorimetry Solid-state characterization

Asymmetric syn-Aldol Reactions: Six-Membered Oxazinane-2-thione Outperforms Five-Membered Oxazolidine-2-thione in Nucleophilicity and Syn Diastereoselectivity

In a systematic comparison of N-acyl thioimide scaffolds for direct, catalytic enantioselective aldol additions to aromatic acetal-derived oxocarbenium electrophiles, N-propanoyl-1,3-oxazinane-2-thione (4) was identified as the optimal scaffold, achieving full conversion with a syn diastereomeric ratio (dr) of 92:8 within 5 hours when paired with [(R)-DTBM-SEGPHOS]NiCl₂ (2–5 mol %) and TMSOTf [1]. The enantiomerically pure syn-aldol adduct 4a was isolated in 78% yield (dr 90:10, ee 99%) [1]. Critically, the study established that six-membered ring scaffolds (oxazinane-2-thiones) are more nucleophilic than their five-membered ring counterparts (oxazolidine-2-thiones), and scaffolds bearing an endocyclic oxygen atom favor the syn diastereomer over the anti diastereomer—both findings that directly select for 1,3-oxazinane-2-thione over 1,3-oxazolidine-2-thione or 1,3-thiazinane-2-thione scaffolds in asymmetric synthesis applications [1].

Asymmetric catalysis Aldol reaction Chiral nickel complexes Stereoselective synthesis

Anticonvulsant Activity of 1,3-Oxazinane-2-thione Derivatives: ED₅₀ = 9.85 mg/kg in MES Model, Protection Index 4.85 versus Phenytoin

A series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1,3]-oxazinane-2-thiones (4a–j) was evaluated for anticonvulsant activity in the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice following intraperitoneal administration [1]. The most potent derivative, compound 4j (3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[1,3]-oxazinane-2-thione), exhibited an ED₅₀ of 9.85 mg/kg (MES, t = 0.5 h) and 14.8 mg/kg (MES, t = 4 h), with a TD₅₀ (neurotoxicity, rotorod) of 42.8 mg/kg (0.5 h) and 44 mg/kg (4 h), yielding a Protection Index (PI = TD₅₀/ED₅₀) of 4.85 [1]. The activity was significant at p < 0.01 with respect to the reference standard phenytoin [1].

Medicinal chemistry Anticonvulsant Seizure models Neuropharmacology

2-Thiocarbonyl vs. 2-Carbonyl Functional Switch: Conversion of Progesterone Receptor Antagonists to Sub-Nanomolar Agonists with >500-Fold Selectivity

In the 6-aryl-1,4-dihydrobenzo[d]oxazine series, replacement of the 2-carbonyl group (oxazinone, PR antagonists) with a 2-thiocarbonyl moiety (oxazine-2-thione) completely reversed functional activity from progesterone receptor (PR) antagonism to PR agonism [1]. The resulting 6-aryl benzoxazine-2-thiones exhibited sub-nanomolar in vitro potency in the T47D human breast carcinoma cell alkaline phosphatase assay, with compounds 15 and 29 demonstrating potency comparable to medroxyprogesterone acetate (MPA) [1]. Critically, compound 29 achieved >500-fold selectivity for PR over glucocorticoid receptor (GR) and androgen receptor (AR), a selectivity profile not attained by the steroidal comparator MPA [1]. The oxazine-2-thione pharmacophore was further validated in vivo: compound 29 showed excellent oral activity in the rat decidualization model [1].

Progesterone receptor Nuclear receptor pharmacology Thione pharmacophore Selectivity profiling

Procurement-Driven Application Scenarios for 1,3-Oxazinane-2-thione (CAS 17374-18-4)


Asymmetric syn-Aldol Synthesis: Accessing Enantiomerically Pure Building Blocks with Nickel(II) Catalysis

Research groups executing stereoselective carbon–carbon bond formation should procure 1,3-oxazinane-2-thione as the N-acyl scaffold of choice for direct, catalytic syn-aldol reactions. As demonstrated by Mellado-Hidalgo et al. (2023), N-propanoyl-1,3-oxazinane-2-thione achieves full conversion with syn dr 92:8 and delivers enantiomerically pure adducts (ee 99%, 78% yield) using only 2 mol % [(R)-DTBM-SEGPHOS]NiCl₂ [1]. The six-membered oxazinane-2-thione outperforms five-membered oxazolidine-2-thione scaffolds in both nucleophilicity and syn diastereocontrol, and the heterocycle can be smoothly removed post-reaction to liberate enantiomerically pure synthetic intermediates [1]. This application is directly supported by the quantitative evidence in Evidence Item 3.

Thermochemical Reference Standard and High-Temperature Process Development

The experimentally validated gas-phase enthalpy of formation of −(104.0 ± 5.5) kJ·mol⁻¹ and the well-characterized phase-change parameters (ΔfusH = 18.4 kJ·mol⁻¹, Tm = 400.2 K) [1][2] make 1,3-oxazinane-2-thione suitable as a thermochemical reference compound for heterocyclic sulfur chemistry and as a scaffold for synthetic routes requiring thermal stability above 400 K. Its 31.6 kJ·mol⁻¹ stability advantage over the 1,3-thiazine-2-thione analog [1] and its ~30 K higher melting point versus 1,3-oxazolidine-2-thione [2] provide a quantitative basis for selecting this compound in process chemistry workflows involving elevated temperatures. This application is directly supported by Evidence Items 1 and 2.

Medicinal Chemistry: Anticonvulsant Lead Optimization Using the 1,3-Oxazinane-2-thione Core

Medicinal chemistry teams pursuing ion channel or neurotransmitter-targeted anticonvulsant programs can utilize 1,3-oxazinane-2-thione as a core heterocyclic scaffold for derivative synthesis. The established SAR by Chopade et al. (2002) provides benchmark ED₅₀ and Protection Index values (derivative 4j: ED₅₀ = 9.85 mg/kg MES, PI = 4.85 vs. phenytoin standard) [1], enabling new analogs to be quantitatively compared against a characterized in-class reference point. This application is directly supported by Evidence Item 4.

Nuclear Receptor Drug Discovery: Thione Pharmacophore for Progesterone Receptor Agonism with Engineered Selectivity

Programs targeting selective progesterone receptor modulation should procure 1,3-oxazinane-2-thione-based building blocks (or the benzoxazine-2-thione fused derivatives) to exploit the documented functional switch from PR antagonism (2-carbonyl) to PR agonism (2-thiocarbonyl) [1]. The sub-nanomolar potency and >500-fold PR selectivity over GR and AR achieved with the benzoxazine-2-thione series [1] establish the thione pharmacophore as a key structural determinant for both efficacy and selectivity that cannot be replicated by the corresponding oxazinone (carbonyl) analogs. This application is directly supported by Evidence Item 5.

Quote Request

Request a Quote for 1,3-Oxazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.